

A Technical Guide to the Chemical Properties of Aildenafil

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Compound of Interest

Compound Name: **Aildenafil**

Cat. No.: **B1666731**

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This document provides a comprehensive technical overview of **Aildenafil**, a structural analog of Sildenafil. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide details the chemical structure, mechanism of action, and relevant experimental protocols, supported by data visualizations and quantitative analysis.

Chemical Structure and Identification

Aildenafil, also known as Methisosildenafil, is a synthetic compound that is structurally similar to Sildenafil.^[1] Its core structure is a pyrazolo[4,3-d]pyrimidin-7-one moiety.

- IUPAC Name: 5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one^[2]
- Molecular Formula: C₂₃H₃₂N₆O₄S^[2]
- Molar Mass: 488.61 g·mol⁻¹
- CAS Number: 496835-35-9^[2]
- SMILES String: CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C--INVALID-LINK--C">C@HC)OCC)C^[2]

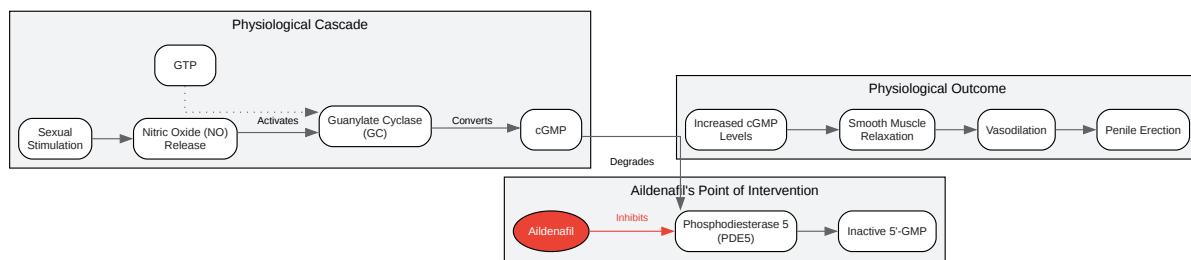
Mechanism of Action: PDE5 Inhibition

Aildenafil functions as a phosphodiesterase type 5 (PDE5) inhibitor.^[3] PDE5 is an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.^[4]

The physiological process of penile erection is initiated by the release of nitric oxide (NO) during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP leads to the relaxation of smooth muscle tissues and vasodilation, increasing blood flow.^[4]

By inhibiting PDE5, **Aildenafil** prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.^[4]

Signaling Pathway of Aildenafil



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Figure 1: Signaling pathway illustrating **Aildenafil**'s mechanism of action.

Quantitative Pharmacological Data

While specific quantitative data for **Aildenafil**'s inhibitory action on PDE5 is not readily available in the cited literature, data for its parent compound, Sildenafil, is well-documented and provides a strong reference point due to the structural similarity.

Compound	Target	IC ₅₀ (nM)	Selectivity	Reference
Sildenafil	PDE5	3.5 - 8.5	Selective over PDE1-4 and PDE6	[1] [5] [6] [7]

Experimental Protocols

Synthesis of Aildenafil

The synthesis of **Aildenafil** can be adapted from established methods for Sildenafil and its analogs.[\[8\]](#)[\[9\]](#)[\[10\]](#) The key final step involves the condensation of the chlorosulfonyl derivative with (3R,5S)-3,5-dimethylpiperazine.

Step 1: Chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

- To chlorosulfonic acid, add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and thionyl chloride portion-wise at a controlled temperature (0–10 °C).
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Carefully pour the reaction mass onto crushed ice and extract the product with a suitable organic solvent, such as dichloromethane.
- Wash the organic layer with an aqueous sodium bicarbonate solution to neutralize any remaining acid. The resulting solution containing the sulfonyl chloride intermediate is used directly in the next step.

Step 2: Condensation with (3R,5S)-3,5-dimethylpiperazine

- To the dichloromethane solution containing the sulfonyl chloride intermediate, add (3R,5S)-3,5-dimethylpiperazine.
- Stir the reaction mixture at room temperature for 1-2 hours.

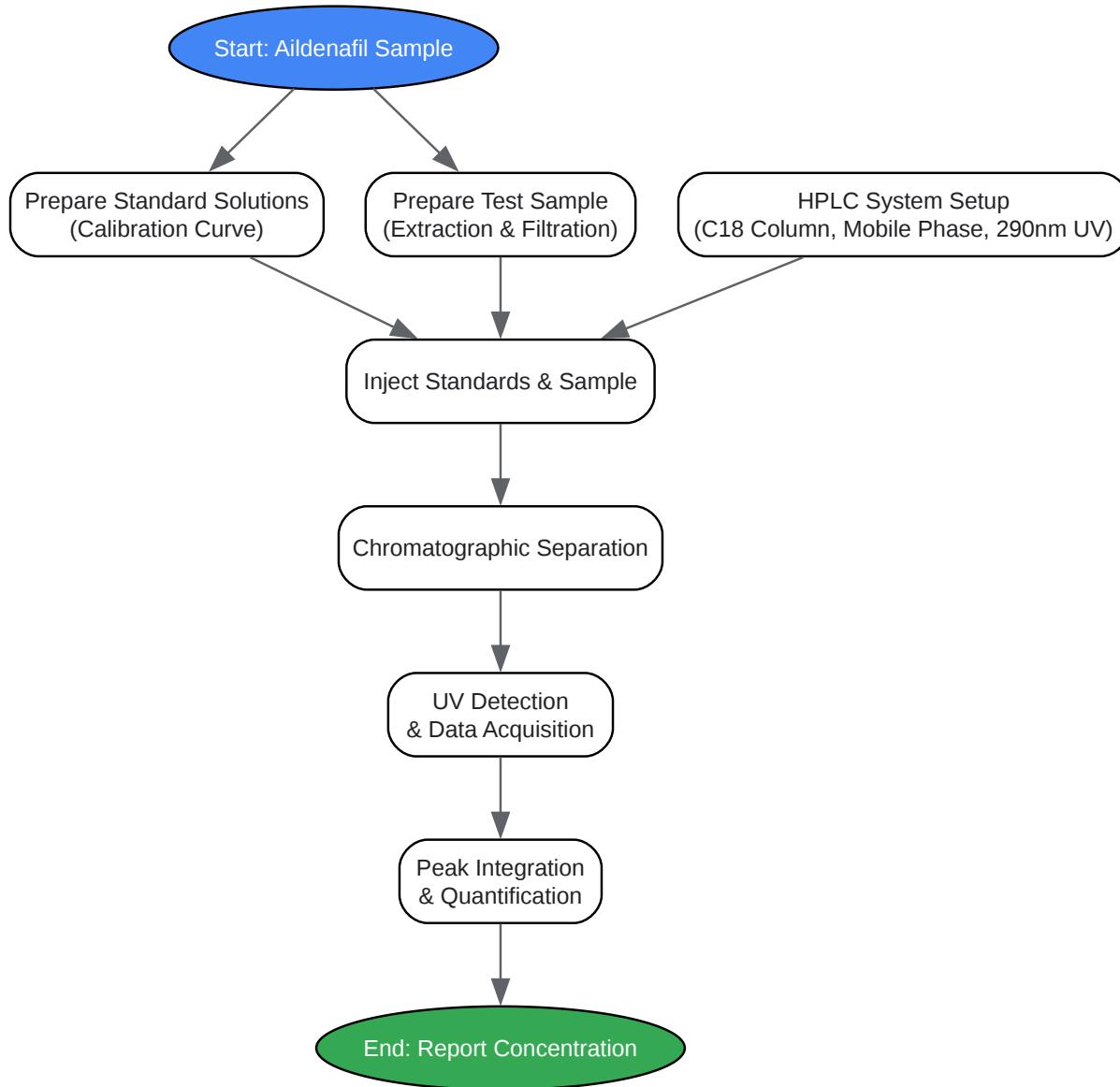
- Wash the reaction mixture with aqueous sodium bicarbonate solution and then with demineralized water.
- Concentrate the organic layer under reduced pressure.
- Crystallize the resulting crude product from a suitable solvent, such as methanol, to yield pure **Aildenafil**.

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

The concentration of **Aildenafil** in bulk or formulated products can be determined using a reversed-phase HPLC method, similar to protocols for Sildenafil.[11][12][13]

- Instrumentation: A standard HPLC system equipped with a C18 column, UV detector, and an autosampler.
- Mobile Phase: A mixture of an acidic buffer (e.g., diluted sulfuric acid or triethylamine buffer at pH 3.0) and an organic solvent like acetonitrile in a 60:40 ratio.[11]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 290 nm.[11]
- Procedure:
 - Standard Preparation: Prepare a stock solution of **Aildenafil** reference standard in the mobile phase and create a series of dilutions for a calibration curve.
 - Sample Preparation: Extract the sample containing **Aildenafil** with the mobile phase, sonicate if necessary, and filter through a 0.2 µm membrane filter.
 - Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
 - Quantification: Determine the concentration of **Aildenafil** in the sample by comparing the peak area with the calibration curve generated from the reference standards.

Workflow for HPLC Analysis of Aildenafil



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Figure 2: General workflow for the quantitative analysis of **Aildenafil** via HPLC.

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